Thiohexital

説明

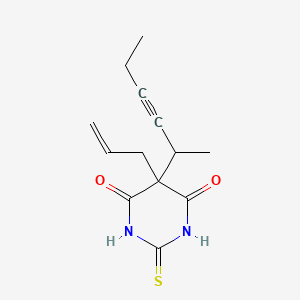

Structure

3D Structure

特性

CAS番号 |

7651-40-3 |

|---|---|

分子式 |

C13H16N2O2S |

分子量 |

264.35 g/mol |

IUPAC名 |

5-hex-3-yn-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |

InChI |

InChI=1S/C13H16N2O2S/c1-4-6-7-9(3)13(8-5-2)10(16)14-12(18)15-11(13)17/h5,9H,2,4,8H2,1,3H3,(H2,14,15,16,17,18) |

InChIキー |

ZGYJMOZAMSVQBT-UHFFFAOYSA-N |

SMILES |

CCC#CC(C)C1(C(=O)NC(=S)NC1=O)CC=C |

正規SMILES |

CCC#CC(C)C1(C(=O)NC(=S)NC1=O)CC=C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lilly 22113 LY 22113 thiohexital thiohexital, sodium salt, (+-)-isome |

製品の起源 |

United States |

Historical and Foundational Research Context of Thiohexital

Early Investigations and Classification within Barbiturate (B1230296) Chemistry

Early investigations into barbiturates sought to develop compounds with varying durations of action and specific therapeutic profiles. Thiohexital, chemically identified as 5-allyl-5-(1-methyl-2-pentynyl)-2-thiobarbituric acid, falls within the class of thiobarbiturates, characterized by the replacement of an oxygen atom with a sulfur atom at the C-2 position of the barbituric acid ring. This structural modification generally leads to increased lipid solubility and a more rapid onset and shorter duration of action compared to their oxybarbiturate counterparts. ontosight.aigoogle.com

The synthesis of this compound and its characterization for chemical and physical properties were part of this ongoing exploration into barbiturate derivatives. ontosight.ai

Evolution of Research Perspectives on this compound and its Stereoisomers

Research into this compound evolved to include a focus on its stereoisomers, recognizing that chirality can significantly impact pharmacological activity. This compound itself is a racemic compound, meaning it exists as a mixture of two enantiomers: (S)-(+)-Thiohexital and (R)-(-)-Thiohexital. nih.govnih.gov

Studies comparing the optically pure enantiomers to the racemic mixture in mice revealed distinct differences in their anesthetic potency. The (S)-(+) isomer was found to be more potent as an anesthetic agent than either the (R)-(-) isomer or the racemic (RS)-(+/-) mixture. While there were no significant differences in the onset and duration of anesthesia when administered at their respective median anesthetic doses (AD50 values), the (S)-(+) isomer exhibited a higher therapeutic index and a reduction in prominent side effects, such as tremor, compared to the (R)-(-) or racemic isomers. nih.govresearchgate.net This highlights the importance of stereochemistry in understanding the full pharmacological profile of barbiturates. nih.gov

The following table summarizes the comparative anesthetic activity and therapeutic index of this compound enantiomers:

| Isomer | Anesthetic Potency (Relative) | Therapeutic Index | Prominent Side Effect (Tremor) |

| (S)-(+) | More potent | 3.2 | Less |

| (R)-(-) | Less potent | 2.4 | More |

| (RS)-(+/-) | Intermediate | 2.5 | More |

This compound as a Benchmark in Anesthetic Barbiturate Research

This compound has been investigated for its potential as a short-acting anesthetic, acting on the central nervous system to produce sedation and anesthesia. ontosight.ai Its rapid metabolism in humans was noted in studies, suggesting an unusual rapidity compared to some other barbiturates. nih.gov

The exploration of this compound, alongside other highly lipid-soluble barbiturates like thiopental (B1682321), methohexital (B102721), and thiamylal (B1683129), contributed to the understanding of how these compounds undergo rapid, flow-limited uptake into highly vascularized areas of the brain, leading to maximal uptake within approximately 30 seconds after administration. google.com This rapid uptake and subsequent redistribution to less vascularized tissues and other organs (like kidneys, liver, and heart) explain their ultrashort duration of action, where the duration of effect is not directly correlated with the elimination half-life. google.com

The collective synthesis of this compound, along with other barbiturates such as thiopental and pentobarbital (B6593769), using enantioselective catalytic methods, further underscores its relevance as a compound for research in synthetic chemistry and pharmacology. researchgate.netresearchgate.net

Advanced Synthetic Methodologies for Thiohexital and Its Analogs

Enantioselective Synthetic Routes to Thiohexital Stereoisomers

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly, avoiding the need for subsequent separation of a racemic mixture. This approach is highly valued in pharmaceutical chemistry for its efficiency and atom economy.

Asymmetric Propargylic Substitution Reactions in this compound Synthesis

Asymmetric propargylic substitution (APS) reactions have emerged as a powerful strategy for the enantioselective synthesis of acetylenic pharmaceuticals, including (−)-Thiohexital. A notable methodology involves an enantioselective nickel/Lewis acid-catalyzed asymmetric propargylic alkylation. This reaction utilizes simple achiral starting materials under mild conditions, with the introduction of a Lewis acid cocatalyst proving crucial for enhancing transformation efficiency wikipedia.orgguidetopharmacology.orgebi.ac.uk.

Table 1: Representative Enantioselective APS Reaction for (−)-Thiohexital Synthesis

| Catalyst System | Substrate Type | Product Enantiomer | Overall Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Ni/Lewis Acid (e.g., Yb(OTf)3) | Propargylic Carbonate, Malonate | (−)-Thiohexital | 44 | Not explicitly stated for this compound, but high ee for related products guidetopharmacology.org | guidetopharmacology.orgebi.ac.ukfishersci.at |

Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids Relevant to this compound Scaffolds

The construction of 5,5-disubstituted (quaternary) barbituric acid derivatives, which serve as key scaffolds for compounds like this compound, has been a challenging area in asymmetric catalysis. Recent advancements have addressed this by designing 2-alkylthio-4,6-dioxopirimidines as effective 1,3-diamide surrogates mims.comnih.gov.

These surrogates participate in amine-squaramide catalyzed carbon-carbon bond forming reactions. Electrophiles such as vinyl ketones or Morita-Baylis-Hillmann-type allyl bromides are employed in these reactions nih.gov. Subsequent mild acid hydrolysis of the resulting adducts yields barbituric acid derivatives featuring an in-ring quaternary carbon with unprecedented enantioselectivity nih.gov. Thiosquaramides, being more acidic and soluble in nonpolar solvents than their oxosquaramide counterparts, have demonstrated efficacy as catalysts for the enantioselective conjugate addition of the barbituric acid pharmacophore to nitroalkenes, delivering chiral barbiturate (B1230296) derivatives in high yields and enantioselectivities, even with low catalyst loadings mims.com.

Mechanistic Insights into Enantioselective this compound Synthesis

Mechanistic understanding is pivotal for optimizing enantioselective synthetic routes. In the context of asymmetric propargylic substitution (APS) reactions relevant to this compound, the role of a Lewis acid cocatalyst is hypothesized to enhance the nucleophilicity of malonates, thereby facilitating efficient APS reactions guidetopharmacology.org. The direct nucleophilic substitution is believed to occur stereoselectively at the propargylic carbon guidetopharmacology.org.

Further insights into enantioselective propargylic substitution reactions, though not exclusively on this compound, suggest that the substitution pattern at the propargylic position can significantly influence enantioselectivity. For instance, computational studies on ruthenium-catalyzed propargylic substitution reactions indicate that the presence of specific substituents, such as a trifluoromethyl group, can lead to higher enantioselectivity by favoring specific transition-state structures through non-covalent interactions ontosight.ai. The synergistic interplay between transition metal catalysis (e.g., nickel) and Lewis acid catalysis is a recurring theme, providing important avenues for achieving high enantioselectivity in the synthesis of biologically active molecules ebi.ac.uk.

Chiral Resolution Techniques for Racemic this compound

Despite advancements in asymmetric synthesis, chiral resolution remains a vital method for obtaining enantiopure compounds, particularly for those that are initially synthesized as racemic mixtures. This compound itself has historically been utilized in its racemic form nih.gov.

Chromatographic Chiral Separation Strategies

Chromatographic techniques are among the most widely employed methods for the chiral separation of racemic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is particularly prevalent, alongside Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) nih.gov.

Two primary approaches are utilized in HPLC for enantiomer separation:

Indirect Method: This involves the chemical modification of enantiomers into covalent diastereomeric compounds by reacting them with a chiral derivatizing reagent. These diastereomers, having different physical properties, can then be separated on a routine achiral stationary phase nih.gov.

Direct Method (Chiral HPLC): This more common approach involves passing the enantiomers directly through a column containing a Chiral Stationary Phase (CSP) or by incorporating chiral additives into the mobile phase. The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral environment provided by the CSP. This leads to distinct retention times for each enantiomer. Commonly used CSPs include polysaccharide-based and macrocyclic glycopeptide phases, which can operate in various modes such as reversed-phase, normal-phase, and polar organic modes, offering complementary enantioselectivities.

Crystallization-Based Resolution Methodologies

Crystallization-based resolution techniques offer cost-effective and scalable approaches for separating enantiomers from racemic mixtures. The classical method often involves the formation of diastereomeric salts nih.gov.

This process typically entails an acid-base reaction between the racemic drug and a pure single enantiomer, known as a resolving agent. This reaction generates two diastereomeric salts, which possess distinct physical and chemical properties, including different solubilities. This difference allows for their selective crystallization and subsequent separation. After separation, the diastereomeric salt can be decomposed to yield the pure enantiomer.

While traditional diastereomeric resolution and preferential crystallization are theoretically limited to a 50% yield of a single enantiomer, higher yields can be achieved for compounds capable of racemizing in solution. By judiciously combining conglomerate formation (where enantiomers crystallize separately) with conditions that promote racemization in solution (e.g., mild basic environments), complete deracemization, yielding 100% chiral purity and 100% yield, can be realized.

Stereochemical Pharmacology and Structure Activity Relationships of Thiohexital

Stereoselectivity in Thiohexital's Preclinical Pharmacological Activity

Preclinical studies have demonstrated pronounced stereoselectivity in the pharmacological activity of this compound enantiomers. Specifically, the (S)-(+)-isomer and (R)-(-)-isomer of 5-allyl-5-(1-methyl-2-pentynyl)-2-thiobarbituric acid, along with their racemic mixture (RS(+/-)), have been synthesized and their anesthetic activity evaluated in mice wikipedia.org. The anesthetic activity was assessed by the loss of righting reflex wikipedia.org.

Research indicates that the S(+) enantiomer of this compound is more potent as an anesthetic agent compared to both the R(-) isomer and the racemic mixture wikipedia.org. While there were no significant differences observed in the onset and duration of anesthesia when administered at their respective AD50 values, the S(+) isomer showed a higher therapeutic index wikipedia.org. Additionally, a notable differential effect was observed regarding side effects, with the prominent side effect of tremor being less pronounced for the S(+) isomer than for the R(-) or RS(+/-) isomers wikipedia.org. This underscores the importance of stereochemistry in not only efficacy but also in the manifestation of specific side effects wikipedia.org.

Table 1: Anesthetic Activity and Therapeutic Index of this compound Isomers in Mice

| Isomer | Anesthetic Potency (Relative) | Therapeutic Index | Tremor Side Effect |

| S(+) | More potent | 3.2 | Less |

| R(-) | Less potent | 2.4 | More |

| RS(+/-) | Intermediate | 2.5 | More |

Eutomer and Distomer Analysis in this compound Stereoisomers

In chiral pharmacology, the enantiomer possessing the desired or higher pharmacological activity is termed the "eutomer," while its counterpart, which may be less active, inactive, or even possess undesired bioactivity, is referred to as the "distomer" nih.govmdpi.comwikipedia.org. For this compound, based on its anesthetic potency, the (S)-(+)-isomer is identified as the eutomer, given its superior anesthetic activity wikipedia.org. Conversely, the (R)-(-)-isomer acts as the distomer due to its comparatively lower potency as an anesthetic agent wikipedia.org.

The concept of the eudysmic ratio quantifies the difference in pharmacological activity between the two enantiomers of a drug wikipedia.org. While a direct eudysmic ratio for this compound was not explicitly provided in the search results, the therapeutic index values (3.2 for S(+), 2.4 for R(-), and 2.5 for RS(+/-)) demonstrate a clear difference in the activity profiles, supporting the classification of S(+) as the eutomer and R(-) as the distomer wikipedia.org. The reduced tremor observed with the S(+) isomer further reinforces its classification as the more therapeutically advantageous enantiomer wikipedia.org.

Structural Determinants of this compound Stereospecificity at Receptors

The stereospecificity of this compound's action at its receptors is fundamentally governed by the chiral nature of both the drug molecule and the biological receptor site nih.govmdpi.com. The differential activities observed between enantiomers arise from their distinct interactions with chiral biological macromolecules, such as enzymes, proteins, and receptors nih.gov.

A widely accepted model for explaining chiral discrimination at receptors is the Easson-Stedman hypothesis mdpi.com. This model proposes that for a highly active enantiomer (eutomer) to exert its effect, it typically requires a minimum of three simultaneous intermolecular interactions with specific binding sites on the receptor surface, often described as a "three-point attachment" mdpi.com. In contrast, the less active enantiomer (distomer) may only be able to achieve two such interactions, resulting in a suboptimal or "bad fit" and consequently, reduced or altered pharmacological activity mdpi.com.

While the precise molecular details of this compound's interaction with its specific receptor(s) (e.g., GABAA receptors, as is common for barbiturates like methohexital (B102721) wikipedia.org) were not explicitly detailed in the search results, the observed stereoselectivity strongly implies that the chiral center within the this compound molecule plays a critical role in orienting the molecule for optimal binding and subsequent pharmacological effect. The difference in potency and side effect profile between the S(+) and R(-) enantiomers suggests that the receptor environment can distinguish between these mirror-image forms, leading to a more efficient and favorable interaction with the S(+) isomer.

Molecular Mechanisms of Thiohexital Action Preclinical Focus

Interactions with Central Nervous System Receptors in Preclinical Models

Thiohexital, as a barbiturate (B1230296), is understood to exert its CNS depressant effects by influencing the activity of GABAA receptors, which are the primary mediators of inhibitory neurotransmission in the mammalian brain. Barbiturates, including this compound, are known to potentiate the inhibitory actions of the endogenous neurotransmitter GABA on these receptors. nih.govnih.govmdpi.comuni.lu

The principal mechanism by which this compound, consistent with other barbiturates, affects the CNS is through its positive allosteric modulation of the GABAA receptor. nih.govmdpi.comuni.lu This modulation enhances the inhibitory currents mediated by GABA. At typical concentrations, this compound increases the duration of GABAA receptor-mediated chloride channel openings, rather than the frequency of these openings. nih.govuni.lu This prolonged opening allows for a greater influx of chloride ions into the neuron. nih.gov At higher concentrations, barbiturates like this compound can directly activate the GABAA receptor, even in the absence of GABA, leading to substantial neuronal inhibition. nih.gov

This compound binds to a specific allosteric site on the GABAA receptor complex, which is distinct from the primary binding site for GABA itself. mdpi.comuni.luuni.lu The GABAA receptor is a pentameric ligand-gated ion channel, typically composed of various subunits (e.g., alpha, beta, gamma), forming a central pore that serves as a chloride ion channel. nih.govmdpi.comuni.lumims.com When this compound binds to its allosteric site, it induces a conformational change in the receptor. This conformational change results in an increased mean open time of the integral chloride ion channel. nih.gov The enhanced and prolonged influx of negatively charged chloride ions into the postsynaptic neuron leads to hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less excitable, thereby inhibiting neuronal firing and contributing to the depressant effects observed with barbiturates. mdpi.com

Investigations into Downstream Neurophysiological Effects in In Vitro Systems

While specific detailed research findings or comprehensive data tables for this compound's direct effects on neuronal firing rates, synaptic transmission, or network oscillations in in vitro systems were not extensively identified in the conducted searches, the known mechanism of action for barbiturates provides a strong basis for inferring its expected neurophysiological impact. As a GABAA receptor positive allosteric modulator, this compound would be expected to:

Decrease neuronal excitability: By increasing chloride influx and hyperpolarizing neurons, this compound would reduce the likelihood of action potential generation. nih.govmdpi.com

Attenuate synaptic transmission: Enhanced postsynaptic inhibition would lead to a reduction in the efficacy of excitatory synaptic inputs. Studies on other barbiturates, such as pentobarbital (B6593769), have shown suppression of spontaneous firing rates and evoked responses of neurons in preclinical models, indicating a general inhibitory effect on neuronal activity and sensory transmission.

Alter network oscillations: The widespread inhibition of neuronal activity would likely lead to changes in the patterns of synchronized neuronal firing, potentially contributing to the sedative and anesthetic properties associated with barbiturates. nih.govuni.lu

Further specific in vitro studies employing techniques like those described would be crucial to fully characterize the precise downstream neurophysiological effects of this compound and differentiate its profile from other barbiturates.

Preclinical Pharmacokinetics and Biotransformation of Thiohexital

Absorption and Distribution Kinetics in Non-Human Species

The movement of Thiohexital throughout the body is governed by its physicochemical properties, which facilitate rapid passage across biological membranes, leading to a swift onset of effects and subsequent redistribution from the central nervous system to other tissues.

Rapid Uptake and Redistribution Dynamics in Animal Brain and Tissues

Following administration in animal models, this compound exhibits rapid uptake into highly perfused tissues, most notably the brain. This is a characteristic feature of thiobarbiturates, which are highly lipid-soluble, allowing them to readily cross the blood-brain barrier. Animal models demonstrate that the initial high concentration in the brain is not sustained; the compound quickly redistributes to other tissues and organs such as the liver, kidneys, and adipose tissue. frontiersin.org

This redistribution is a primary factor in the termination of the compound's central nervous system effects. The concentration in the brain decreases as the compound moves into other tissues, particularly fat, which can act as a reservoir. Studies on homologous series of barbiturates in rats have shown a correlation between the lipophilicity of the compound and its tissue distribution, with more lipophilic drugs showing greater distribution into tissues. While specific kinetic values for this compound are not detailed in the available literature, the pattern is consistent with other thiobarbiturates, where the initial distribution to the brain is followed by a rapid redistribution phase to peripheral compartments.

Plasma Protein Binding Characteristics in Preclinical Subjects

The extent to which a drug binds to plasma proteins, such as albumin, is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is free to distribute into tissues and exert a pharmacological effect. dovepress.com this compound, like other barbiturates, is expected to bind to plasma proteins. For the closely related compound thiopental (B1682321), the unbound fraction can be influenced by the drug's concentration. nih.gov

In preclinical species like rats, dogs, and mice, the degree of plasma protein binding can differ slightly from that in humans. rsc.org Generally, many compounds tend to be slightly more bound to human plasma proteins than to those of preclinical species. rsc.orgrsc.org The binding of drugs to albumin is known to show interspecies differences in binding site activity, even with high homology in amino acid sequences among species like humans, rats, and dogs. researchgate.net For this compound, this binding is a significant characteristic, influencing its distribution and availability at target sites.

| Preclinical Species | General Binding Comparison to Human Plasma | Key Plasma Proteins |

|---|---|---|

| Rat | Generally similar, but can be less bound | Albumin, Alpha-1-acid glycoprotein |

| Dog | Often shows good correlation with human binding | Albumin, Alpha-1-acid glycoprotein |

| Mouse | Can show more variability compared to humans | Albumin, Alpha-1-acid glycoprotein |

Stereoselective Distribution Patterns of this compound Enantiomers

This compound is a chiral molecule and exists as two enantiomers: (S)-(+)-Thiohexital and (R)-(-)-Thiohexital. Preclinical studies in mice have demonstrated that these enantiomers possess different pharmacological activities. Specifically, the (S)-(+) isomer was found to be a more potent anesthetic agent than the (R)-(-) isomer or the racemic mixture. nih.gov

While direct studies on the stereoselective distribution of this compound enantiomers are limited, research on the structurally similar compound thiopental in rats has shown enantioselective distribution into central nervous system tissues. nih.gov In these studies, CNS tissue concentrations of S-thiopental were higher than those of R-thiopental. nih.gov This suggests that the distribution of this compound enantiomers may also be stereoselective, potentially contributing to the observed differences in potency. The differential interaction of enantiomers with proteins and tissues can lead to distinct pharmacokinetic profiles for each isomer. researchgate.net

Biotransformation Pathways and Metabolite Characterization in Animal Models

The biotransformation of this compound is the process by which the body chemically modifies the compound, primarily to facilitate its excretion. This process occurs predominantly in the liver and involves a series of enzymatic reactions.

Hepatic Metabolism and Enzymes Involved

The liver is the principal site for the metabolism of barbiturates. openanesthesia.org The biotransformation of this compound is carried out by the cytochrome P450 (CYP450) superfamily of enzymes located in the smooth endoplasmic reticulum of hepatocytes. openanesthesia.orgyoutube.com These enzymes catalyze Phase I reactions, which introduce or expose functional groups on the drug molecule. youtube.com

For thiobarbiturates, specific CYP450 isozymes are responsible for their metabolism. Studies on similar compounds indicate that enzymes such as CYP3A4 and CYP2B6 are likely involved in the biotransformation of this compound. researchgate.netnih.gov The activity of these enzymes converts the lipophilic this compound molecule into more water-soluble metabolites that can be more easily eliminated from the body. The rate of metabolism can be influenced by factors that induce or inhibit these CYP enzymes. openanesthesia.org

| Enzyme Family | Known Substrates | Metabolic Reaction Type |

|---|---|---|

| CYP3A4 | Thiopental, other barbiturates | Oxidation, Dealkylation |

| CYP2B6 | Thiopental, other barbiturates | Oxidation |

| CYP2C19 | Parathion (Thiophosphorus compound) | Oxidation (Dearylation) |

Identification of Demethylation and Oxidation Products

The metabolism of this compound in animal models proceeds through several key biotransformation pathways, primarily involving oxidation of the side chains and desulfuration of the thiobarbiturate ring. wuxiapptec.com Phase I metabolic reactions for similar compounds typically include demethylation and oxidation. wikimedia.org

Oxidation of the side chains can lead to the formation of alcohol or carboxylic acid metabolites. For instance, studies on the metabolism of tolbutamide, which also undergoes oxidative metabolism, show that methyl-hydroxylation is followed by further oxidation to a carboxylic acid. nih.gov While specific metabolites for this compound are not extensively documented in the provided search results, based on the metabolism of other barbiturates, it is anticipated that its biotransformation would yield hydroxylated, carboxylated, and desulfurated products. The identification of such metabolites is crucial for a complete understanding of the compound's disposition and potential for active metabolites. nih.govresearchgate.net

Information is available for a similarly named compound, Methohexital (B102721), but as per the strict adherence to the subject of "this compound," this information is not included.

Therefore, section 5.3 on the preclinical excretion mechanisms of this compound and its metabolites cannot be provided at this time due to the absence of relevant research findings.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Thiohexital

Derivation of Thiohexital SAR Principles from Analogs

The structural activity relationship of barbiturates and thiobarbiturates highlights several key features influencing anesthetic potency and duration of action. For this class of compounds, side chains at position 5 of the barbituric acid ring are essential for activity youtube.com. An increase in lipid solubility generally correlates with increased sedative and hypnotic activity, provided the total number of carbon atoms in both substituents at C-5 remains within an optimal range, typically between 6 and 10 youtube.com. Beyond this range, activity may decrease despite further increases in lipid solubility, suggesting an optimal lipophilicity window for activity youtube.com.

Within a series of analogs, branched-chain isomers tend to exhibit greater lipid solubility and activity, alongside a shorter duration of action, compared to their straight-chain counterparts youtube.com. Unsaturated derivatives, such as allyl and alkynyl groups at C-5, or cycloalkenyl derivatives, are often more active than their corresponding saturated analogs with the same carbon count youtube.com. Alicyclic or aromatic substituents at C-5 also contribute to higher potency than aliphatic substituents of equivalent carbon numbers youtube.com. Conversely, the introduction of polar substituents like -NH2, RNH, -OH, -COOH, or -SO3H into an aromatic group at C-5 can decrease lipid solubility and, consequently, potency youtube.com.

A critical SAR principle relevant to this compound (5-hex-3-yn-2-yl-5-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione, PubChem CID 3032537) is the impact of replacing the oxygen atom at position 2 of an active barbiturate (B1230296) with a sulfur atom cambridge.orgyoutube.com. This thio-substitution, as seen in thiobarbiturates like this compound, typically leads to a more rapid onset and a shorter duration of action due to increased lipid solubility cambridge.orgyoutube.com. For instance, thiopental (B1682321) and thiamylal (B1683129), which are thiobarbiturates, demonstrate faster onsets and shorter durations compared to their oxybarbiturate analogs, pentobarbital (B6593769) and secobarbital youtube.com.

Furthermore, the stereochemistry of this compound enantiomers (e.g., 5-allyl-5-(1-methyl-2-pentynyl)-2-thiobarbituric acid, PubChem CID 3061177 for R(-)-Thiohexital) plays a significant role in their anesthetic activity cambridge.orgnih.gov. Studies comparing the optically pure S-(+) and R-(-) enantiomers of 5-allyl-5-(1-methyl-2-pentynyl)-2-thiobarbituric acid (this compound) have shown that the S(+) isomer is more potent as an anesthetic agent than the R(-) or racemic isomers nih.gov.

QSAR Modeling of this compound's Anesthetic Activity

QSAR modeling has been extensively applied to barbiturates and thiobarbiturates, including this compound, to quantitatively correlate their molecular structures with anesthetic activity lew.roresearchgate.netnih.govresearchgate.net. This approach aims to develop mathematical models that can predict the biological activity of compounds based on their computed structural information lew.roresearchgate.net.

In QSAR studies, the anesthetic activity of compounds like this compound is correlated with various molecular descriptors, which are quantitative representations of their physical-chemical, electronic, and geometrical properties lew.roresearchgate.net.

Commonly used descriptors include:

Physical-chemical descriptors: The octanol/water partition coefficient (LogP) is frequently employed, as it describes a compound's ability to penetrate biological membranes, a crucial factor for drugs acting on the central nervous system lew.roresearchgate.net.

Electronic descriptors: These descriptors encode electron distribution properties, which are vital for ligand-receptor binding, as molecular recognition by biological receptors is primarily an electrostatic effect lew.roresearchgate.net. Examples include polarizability, dipole moment, and the energies of frontier molecular orbitals (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) lew.roresearchgate.net.

Geometrical descriptors: These account for steric influences and include parameters such as the volumes of substituents (e.g., R1 and R2 at position 5 of the pyrimidinic ring) and the angle from C5 of the pyrimidinic ring lew.roresearchgate.net. These descriptors help refine the correlation between compound structures and their anesthetic activity lew.roresearchgate.net.

One QSAR study involving this compound (5-(2'-propenyl)-5-(1'-methyl-pentin-2'-inyl) thiobarbituric acid) and other barbiturates/thiobarbiturates demonstrated that electronic and geometrical parameters were significant in modeling anesthetic activity, while hydrophilic influence was not found to be relevant lew.roresearchgate.net.

Table 1: Selected Molecular Descriptors for this compound (CID 3032537) lew.roresearchgate.net

| Descriptor | Value | Unit |

| LogP | 2.18 | - |

| Polarizability | 24.47 | ų |

| Dipole moment | 2.309 | D |

| HOMO | -9.3793 | eV |

| LUMO | -1.1829 | eV |

| Angle from C5 | 111.202 | Degrees |

| Volume R1 | 215.76 | ų |

| Volume R2 | 166.47 | ų |

The development of robust and reliable QSAR models necessitates rigorous statistical validation. Multiple regression analysis is a common statistical technique used to build these models, correlating molecular structure with recorded activity lew.roresearchgate.netnih.gov.

Key statistical parameters for assessing model quality and predictive reliability include:

Coefficient of Determination (R²): This metric indicates the goodness of fit of the QSAR model, representing the proportion of variance in the biological activity that is predictable from the molecular descriptors mdpi.comuniroma1.it.

Cross-validated Coefficient of Determination (q² or R²CV): This parameter assesses the internal predictive power and robustness of the model, typically calculated using leave-one-out cross-validation csit.ammdpi.comuniroma1.it. A q² value greater than 0.5 is generally considered an indicator of good predictive ability csit.amuniroma1.it.

External Validation: This is crucial for evaluating the model's ability to predict the activity of new, unseen compounds (test set) csit.ammdpi.comuniroma1.it. External predictivity is considered more accurate than internal predictivity mdpi.com.

Index of Ideality of Correlation: A novel statistical metric, this has been used to assess the quality of developed QSAR models, particularly their robustness and predictability nih.govresearchgate.net.

Studies on barbiturates and thiobarbiturates, including this compound, have reported QSAR models with relevant regression features and predictive reliability, even for a limited number of compounds lew.roresearchgate.net. For example, a QSAR study on the anesthetic activity of some barbiturates and thiobarbiturates developed models based on electronic and geometrical structural parameters, demonstrating good statistical quality lew.roresearchgate.net. Another study reported a best calculated QSAR model with an R² of 0.8701 for the training set and 0.8430 for the test set, indicating good statistical quality and predictive ability researchgate.net.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of structure-activity relationships by considering the three-dimensional steric and electrostatic properties of molecules nih.govnih.gov. While specific 3D-QSAR or CoMFA studies focusing solely on this compound are not prominently detailed in the provided search results, these methodologies are widely applied to anesthetic agents and related compounds to derive pharmacophore maps cambridge.orgnih.govnih.govresearchgate.net.

CoMFA models typically utilize steric and electrostatic fields to explain the variance in observed activities nih.govnih.gov. These models can identify regions around a molecule where specific steric or electrostatic interactions are favorable or unfavorable for biological activity nih.govnih.gov. For instance, in studies on other anesthetic agents, CoMFA has been used to examine the molecular basis of disposition kinetics, showing good intrinsic predictability with cross-validated q² values nih.gov. The relative contributions of electrostatic and steric interactions can differ between models, highlighting their distinct roles in modulating activity or disposition nih.gov. Such 3D-QSAR techniques are valuable for rational drug design by providing spatial insights into the structural requirements for activity.

Computational Approaches in this compound Activity Prediction

Beyond traditional QSAR, various computational approaches contribute to predicting the activity of compounds like this compound. These in silico methods leverage advanced algorithms and molecular modeling techniques to gain deeper insights into drug-receptor interactions and predict biological outcomes nih.govresearchgate.netnih.gov.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor protein (e.g., GABAA receptor, which is a target for barbiturates) nih.govresearchgate.netnih.govdrugbank.com. Molecular docking studies can elucidate the binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its biological target researchgate.netnih.gov.

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecular systems over time, allowing researchers to study the stability of ligand-receptor complexes and conformational changes nih.gov.

Machine Learning and Deep Learning: More recent advancements involve the use of machine learning and deep neural networks for toxicity and activity prediction, capable of modeling complex relationships within large datasets researchgate.net. These methods can identify structural features or "molecular fragments" that account for increases or decreases in a studied activity, which can then be used for computer-aided design of new compounds nih.govresearchgate.net.

Consensus Predictions: For small datasets, methodologies integrating dataset curation, exhaustive double cross-validation, and optimal model selection techniques, including consensus predictions, have been developed to improve prediction quality and robustness nih.govresearchgate.netresearchgate.net.

These computational tools complement experimental studies by providing a mechanistic picture of biological-chemical interactions and facilitating the prediction of activity for newly synthesized or virtual compounds, thereby accelerating the drug discovery process lew.roresearchgate.netcsit.amnih.gov.

Advanced Analytical Methodologies for Thiohexital Research

Chromatographic Techniques for Thiohexital and Impurity Profiling

Chromatographic methods are foundational in the separation and analysis of complex chemical mixtures, including this compound and its potential impurities. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely used and highly versatile technique for the quantitative and qualitative analysis of pharmaceutical compounds. For compounds like this compound, which is a barbiturate (B1230296) derivative nih.gov, HPLC method development and validation are critical for ensuring the reliability of analytical results.

Method development typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, column temperature, and detection wavelength to achieve optimal separation and sensitivity. For instance, in the analysis of related barbiturate derivatives, reversed-phase HPLC (RP-HPLC) methods have been developed and validated. These methods often utilize C18 columns, which are common for separating a wide range of organic compounds. Mobile phases typically consist of mixtures of aqueous buffers (e.g., phosphate (B84403) buffer at specific pH values) and organic solvents like methanol (B129727) or acetonitrile (B52724) humanjournals.comiosrjournals.orgijpar.comjrespharm.com.

Validation of an HPLC method is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). Key validation parameters include:

Specificity: Ensuring that the method can accurately measure the analyte in the presence of impurities, degradation products, or excipients. This often involves stress testing (e.g., thermal, hydrolytic, oxidative, photolytic degradation) to generate degradation products and confirm their separation from the main compound humanjournals.com.

Linearity: Demonstrating a direct proportionality between the analyte concentration and the detector response over a specified range humanjournals.comiosrjournals.orgijpar.comjrespharm.com.

Accuracy: Assessing the closeness of measured values to the true values, often determined through recovery studies humanjournals.comiosrjournals.orgijpar.com.

Precision: Evaluating the reproducibility of the method under the same operating conditions (repeatability) and under different conditions (intermediate precision, e.g., different analysts, instruments, or days) humanjournals.comiosrjournals.orgijpar.comjrespharm.com.

Detection Limit (LOD) and Quantification Limit (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively iosrjournals.orgijpar.comjrespharm.com.

Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH, detection wavelength) humanjournals.comiosrjournals.orgjrespharm.com.

An example of typical HPLC parameters for related compounds, which would inform method development for this compound, is presented in the table below.

| Parameter | Example Value (for related compounds) | Reference |

| Column Type | ACE C18-PFP, 3µ (150mm × 4.6mm) | humanjournals.com |

| Column Temperature | 30°C | humanjournals.com |

| Mobile Phase A | Phosphate buffer pH 4.6 + Methanol | humanjournals.com |

| Mobile Phase B | Acetonitrile | humanjournals.com |

| Flow Rate | 0.8 mL/min | humanjournals.com |

| UV Detection | 225 nm | humanjournals.com |

| Injection Volume | 20 µL | humanjournals.com |

| Linearity Range | 5-25 µg/mL (Methohexital) | iosrjournals.org |

| LOD | 0.006% (impurities) | humanjournals.com |

| LOQ | 0.006% (impurities) | humanjournals.com |

This compound is a chiral compound, existing as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers nih.govresearchgate.net. The separation and quantification of these enantiomers are critical because individual enantiomers can exhibit different pharmacological activities nih.gov. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), is a primary technique for achieving this separation nih.govresearchgate.netresearchgate.net.

Chiral HPLC utilizes CSPs that are designed to interact differently with each enantiomer, leading to their separation. Common types of CSPs include polysaccharide derivatives (e.g., cellulose (B213188) tris(4-methylbenzoate) phase), Pirkle-type CSPs, cavity CSPs, ligand exchange CSPs, and protein-bound CSPs researchgate.netacs.org. For thiobarbiturates, successful chiral separations have been achieved on cellulose tris(4-methylbenzoate) phases under reversed-phase conditions acs.org. The selection of the mobile phase composition, including the nature and proportion of different modifiers (e.g., alcohols, acids), and column temperature, are crucial for optimizing enantiomeric resolution researchgate.net. The ability to synthesize specific enantiomers, such as (-)-Thiohexital, underscores the importance of analytical methods to confirm their enantiomeric purity researchgate.net.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also play significant roles in the analysis of this compound, particularly for volatile compounds or those that can be derivatized to become volatile. Both GC and SFC are recognized for their utility in enantiomer resolution of chiral drugs, including barbiturates like this compound nih.govresearchgate.net.

In GC, chiral capillary columns, often incorporating derivatized cyclodextrin (B1172386) macromolecules (e.g., permethylated beta-cyclodextrin), are employed to achieve enantiomeric separation gcms.cz. These columns offer unique selectivity for chiral compounds and demonstrate good stability and extended lifetimes, maintaining enantiomeric separation over numerous injections gcms.cz.

SFC, which uses a supercritical fluid (e.g., carbon dioxide) as the mobile phase, offers advantages such as faster separations and reduced solvent consumption compared to HPLC, while still providing excellent resolving power for chiral compounds researchgate.net. Both GC and SFC, like HPLC, are essential tools for comprehensive impurity profiling and for ensuring the enantiomeric purity of this compound.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound. These techniques provide detailed information about the molecular structure, functional groups, and the presence of impurities.

Mass Spectrometry (MS): MS is commonly used to determine the molecular weight and elemental composition of this compound and its related substances. It provides crucial information for identifying unknown impurities and confirming the molecular formula of the target compound researchgate.net. For instance, the PubChem entry for this compound (CID 3032537) provides predicted collision cross-section values for various adducts, which are derived from MS data uni.lu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for complete structural elucidation. It provides detailed information about the connectivity of atoms and the spatial arrangement of functional groups within the this compound molecule. NMR can also be used to confirm structural suggestions made based on other spectroscopic data researchgate.net. The use of achiral and chiral lanthanide shift reagents can simplify NMR spectra and aid in structural assignments, particularly for chiral molecules acs.org.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized for identifying functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths. It serves as a rapid method for preliminary dereplication and can help in assessing the purity of a sample by revealing characteristic vibrational changes associated with different chemical bonds researchgate.netresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is often coupled with HPLC (e.g., as a UV or Diode Array Detector) to detect and quantify this compound based on its chromophores. It can also be used to assess peak purity in chromatograms, indicating the presence or absence of co-eluting impurities humanjournals.com.

These spectroscopic techniques, when integrated, provide a comprehensive approach to confirming the identity and assessing the purity of this compound.

Determination of Enantiomeric Excess Using Advanced Methods (e.g., Luminescence)

The determination of enantiomeric excess (ee) is crucial for chiral compounds like this compound, as it quantifies the purity of one enantiomer over the other in a mixture. While chiral chromatography (HPLC, GC) is a common method for ee determination, advanced spectroscopic and optical methods are also being explored for their sensitivity and efficiency nih.govmdpi.com.

Luminescence-based Methods: Novel methods for determining the enantiomeric excess of chiral compounds leverage their luminescent characteristics. These spectral methods can assess ee without the need for external asymmetric auxiliary agents, dissolving agents, or carriers. The intensity of photoluminescence spectra, including fluorescence and/or phosphorescence, or luminescence excitation spectra, can serve as a criterion for enantiomeric excess. This approach offers high detection capabilities and sensitivity google.com.

Raman Optical Activity (ROA): ROA is a sensitive and nondestructive vibrational optical activity technique that has shown promise for accurate determination of enantiomeric excess. It allows for the analysis of chiral molecules in solution and can achieve high accuracy, with reported errors as low as 0.05% for certain compounds mdpi.com.

Optofluidic Microlasers: Emerging technologies, such as whispering-gallery mode (WGM) based optofluidic microlasers, offer innovative approaches for ee determination. These systems can measure chirality by polarization and concentration by wavelength, enabling the determination of enantiomeric excess of various unknown enantiomers with a single technique nih.gov.

Exciton-Coupled Circular Dichroism (ECCD): ECCD, a form of Circular Dichroism (CD) spectroscopy, can be used to study the association between achiral hosts and chiral guests. By forming enantiomeric complexes, the sign and magnitude of the resultant CD signal can allow for the determination of the configuration and enantiomeric excess of chiral analytes nih.gov.

These advanced methods offer complementary or alternative approaches to traditional chromatographic techniques for precise and efficient determination of enantiomeric excess in this compound research.

Preclinical Research Models and Comparative Pharmacology of Thiohexital

In Vitro Central Nervous System Models for Thiohexital Efficacy

In vitro CNS models provide a controlled environment to investigate the direct cellular and molecular effects of compounds. Barbiturates, as a class, primarily exert their effects by potentiating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor complex. This interaction leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability. pharmakb.comguidetopharmacology.orgopenanesthesia.orgwikipedia.orgnih.govnih.gov

While specific in vitro studies detailing this compound's precise binding affinities or electrophysiological effects on neuronal cultures are not widely reported in the provided literature, it is understood that, like other barbiturates, its mechanism of action would involve positive modulation of GABA-A receptors. In vitro blood-brain barrier (BBB) models are also utilized in CNS drug discovery to assess a compound's ability to cross this crucial biological barrier, which is essential for CNS efficacy. pharmakb.comuni.luwikipedia.orgnih.gov

Comparative Preclinical Studies of this compound with Other Barbiturates

This compound is often discussed within the broader context of ultra-short-acting barbiturates, alongside compounds such as thiopental (B1682321), methohexital (B102721), and thiamylal (B1683129). These comparisons highlight key differences in potency, duration of action, and metabolic profiles. uni.lunih.govguidetopharmacology.orgopenanesthesia.orgontosight.ainih.govmims.com

Key Comparative Aspects:

Lipid Solubility and Brain Uptake: this compound, like thiopental, methohexital, thiamylal, and hexobarbital, is highly lipid-soluble, contributing to its rapid uptake into the brain. Maximal uptake typically occurs within 30 seconds after administration. uni.lu This high lipid solubility is a common feature among ultra-short-acting barbiturates, facilitating their rapid onset of action due to rapid redistribution from the brain to other tissues. uni.luontosight.ai

Potency and Duration of Action: While direct quantitative comparisons for this compound are sparse, methohexital is noted to be at least twice as potent as thiamylal and thiopental on a weight basis, with a duration of action approximately half as long. guidetopharmacology.org This suggests that thiobarbiturates, which have a sulfur atom at position 2 of the barbituric acid structure, generally have a faster onset and shorter duration of action compared to oxybarbiturates (which have an oxygen atom at position 2). ontosight.ai

Metabolism: this compound is characterized by unusually rapid metabolism in humans. mims.commims.com This rapid metabolic clearance contributes to its short duration of action and fewer cumulative effects compared to some other barbiturates. guidetopharmacology.org Methohexital, for instance, is more rapidly metabolized than thiobarbiturates and other oxybarbiturates due to its higher lipid solubility and the presence of a methyl group. ontosight.ai Metabolism typically occurs in the liver through demethylation and oxidation. guidetopharmacology.orgopenanesthesia.org

Comparative Data Table (Illustrative, based on general barbiturate (B1230296) properties and limited direct comparisons):

| Barbiturate Class | Key Chemical Feature | Onset of Action | Duration of Action | Lipid Solubility | Metabolism |

| Thiobarbiturates (e.g., this compound, Thiopental, Thiamylal) | Sulfur atom at position 2 | Rapid (seconds) uni.lu | Ultrashort (minutes) | High uni.lu | Rapid mims.commims.com |

| Oxybarbiturates (e.g., Methohexital, Pentobarbital (B6593769), Phenobarbital) | Oxygen atom at position 2 | Rapid to Slow pharmakb.comguidetopharmacology.orgwikipedia.org | Ultrashort to Long pharmakb.comguidetopharmacology.orgwikipedia.org | Variable pharmakb.comguidetopharmacology.orgwikipedia.org | Variable pharmakb.comguidetopharmacology.orgwikipedia.org |

This compound, like other barbiturates such as hexobarbital, secobarbital, mephobarbital, pentobarbital, and thiopental, is typically a racemic compound. In such cases, often only one enantiomer, such as the l-isomer for this compound, is responsible for the hypnotic or sedative effects, while the other isomer may be inactive or even excitative. nih.govmims.com

Emerging Research Areas and Future Directions for Thiohexital Chemistry and Biology

Exploration of Thiohexital as a Probe for Neurobiological Research

This compound, as a barbiturate (B1230296), primarily exerts its effects by potentiating the inhibitory actions of gamma-aminobutyric acid (GABA) on the GABA-A receptor. It increases the duration for which chloride channels remain open, leading to an influx of chloride ions and subsequent neuronal hyperpolarization, which decreases the likelihood of action potential firing nih.govpatsnap.comdrugbank.comfirsthope.co.in. This mechanism, shared with other barbiturates, makes it a valuable tool for investigating GABAergic neurotransmission and its role in various neurobiological processes.

As a probe, this compound could be utilized to:

Elucidate GABA-A receptor subtype specificities: Given that GABA-A receptors are diverse, composed of various subunit combinations, this compound could be employed to differentiate the functional roles of specific receptor subtypes in neuronal circuits. Understanding how this compound interacts with different subunit compositions could provide insights into the molecular basis of its effects and potentially lead to the design of more selective modulators.

Study neural network dynamics during altered states of consciousness: The rapid onset and short duration of action of this compound make it suitable for inducing transient changes in brain states, allowing researchers to observe and analyze dynamic alterations in neural network activity associated with sedation or unconsciousness. This could contribute to a deeper understanding of the neurobiology of consciousness and the mechanisms by which anesthetics disrupt it frontiersin.orgfrontiersin.org.

Investigate seizure mechanisms: Unlike some other barbiturates, methohexital (B102721) (a closely related compound) is noted for lowering the seizure threshold and prolonging seizure duration, a property useful in electroconvulsive therapy (ECT) nih.govwikipedia.orgnih.gov. While the direct application to this compound as a seizure-inducing agent for research needs careful consideration, its interaction with neural excitability could be explored to model and understand the underlying mechanisms of seizure initiation and termination.

Probe protein-binding effects on drug distribution and metabolism: this compound exhibits high protein-binding, which influences its distribution and metabolism, particularly its rapid biotransformation by the liver vdoc.puboup.com. Research could use this compound as a model compound to further investigate the intricate relationship between protein binding, tissue distribution, and enzymatic metabolism in various neurological contexts.

Advanced Computational and Artificial Intelligence Applications in this compound Drug Discovery

De novo drug design and virtual screening: AI generative molecular designs can explore ultra-large chemical spaces to identify novel compounds with desired properties, potentially leading to new this compound analogs with improved preclinical profiles xtalpi.com. High-throughput virtual screening, enhanced by active learning, allows for more efficient identification of promising molecules by iteratively training AI models xtalpi.com.

Predicting structure-activity relationships (SAR) and optimizing drug candidates: Computational studies, including quantitative structure-activity relationship (QSAR) models, can predict the anesthetic activity of barbiturates and thiobarbiturates based on electronic and geometrical structural parameters researchgate.net. AI can analyze complex datasets to uncover hidden relationships between molecular structures and their biological activities, guiding the optimization of this compound derivatives for enhanced potency, selectivity, or reduced side effects firsthope.co.inscitechdaily.com.

Molecular docking and dynamics simulations: These techniques can provide detailed insights into the binding interactions of this compound with its target receptors, such as the GABA-A receptor. By simulating how this compound and its potential derivatives interact at a molecular level, researchers can predict binding affinities and identify key structural features responsible for their pharmacological effects xtalpi.comnih.gov. This can inform the design of derivatives with tailored receptor interactions.

Predicting ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity): AI models can predict the pharmacokinetic properties of new this compound derivatives, including their absorption, distribution, metabolism, and excretion profiles, reducing the need for extensive experimental testing in the early stages of drug discovery. This is particularly relevant for understanding complex biotransformation pathways and stereoselective metabolism.

Development of Novel this compound Derivatives with Tailored Preclinical Profiles

The synthesis of novel this compound derivatives aims to create compounds with improved characteristics, such as enhanced potency, altered duration of action, or reduced specific side effects, for preclinical evaluation. Recent advances in synthetic methodologies, particularly enantioselective catalysis, offer promising avenues for this development.

Enantioselective synthesis: this compound, like many barbiturates, is a racemic compound, meaning it exists as a mixture of enantiomers nursinganswers.netpsu.eduscispace.comnih.gov. Research has shown that the S-(+) isomer of this compound is more potent as an anesthetic agent and exhibits fewer tremors as a side effect compared to the R-(-) or racemic isomers nih.gov. This highlights the importance of developing enantioselective synthetic routes to produce optically pure isomers with tailored preclinical profiles.

One notable approach involves asymmetric propargylic substitution reactions. For instance, nickel/Lewis acid-catalyzed asymmetric propargylic substitution has been successfully applied in the enantioselective total synthesis of (−)-Thiohexital, demonstrating a powerful strategy for accessing chiral acetylenic derivatives found in various bioactive compounds nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net. This method allows for the precise construction of the chiral center in this compound's structure.

Structural modifications for optimized properties: By systematically modifying the barbiturate core and its side chains, researchers can explore the structure-activity relationships (SAR) to fine-tune the preclinical profile of this compound derivatives.

Substitutions at the C5 position and alkylation at N1 of the barbiturate core are known to significantly influence lipid solubility, onset, and duration of action firsthope.co.in. For example, methohexital, a related barbiturate, has a methyl group at N-1 and allyl and 1-methylpent-2-ynyl groups at C-5 nih.gov. Tailoring these substitutions could lead to derivatives with desired pharmacokinetic properties, such as a shorter or longer duration of action, or altered tissue distribution.

The synthesis of various barbituric and thiobarbituric acid derivatives is a classic approach to developing new compounds wikipedia.orggoogle.com. Future work could focus on introducing novel functional groups or heterocyclic systems to enhance selectivity for specific GABA-A receptor subtypes or to improve metabolic stability.

Table 1: Key Structural Modification Sites and Their Potential Impact on this compound Derivatives

| Structural Site | Typical Modification | Potential Impact on Preclinical Profile |

| C5 Substitutions | Varying alkyl/alkenyl/alkynyl groups | Lipid solubility, onset/duration of action, potency firsthope.co.in |

| N1 Alkylation | Methyl, other alkyl chains | Hypnotic potency, lipid solubility firsthope.co.in |

| C2 Oxygen/Sulfur | Thio (sulfur) vs. Oxy (oxygen) | Potency, duration, metabolic stability |

Unraveling Complex Stereoselective Biotransformation Pathways in Diverse Preclinical Species

The metabolism of this compound, particularly its stereoselective biotransformation, is a critical area for future research. Understanding how different enantiomers are metabolized in various preclinical species is essential for predicting drug behavior in humans and for developing safer and more effective drugs.

Stereoselective metabolism: this compound is a chiral compound, and its enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties nursinganswers.netpsu.edunih.gov. The S-(+) isomer of this compound is more potent than the R-(-) isomer nih.gov. This difference in activity often correlates with stereoselective metabolism, where one enantiomer is metabolized more rapidly or through different pathways than the other. Methohexital's metabolism primarily occurs in the liver via demethylation and oxidation, with side-chain oxidation being crucial for terminating its biological activity drugbank.comwikipedia.org. Similar stereoselective pathways are expected for this compound.

Species-specific differences: Biotransformation pathways can vary significantly across different preclinical species (e.g., mice, rats, dogs, non-human primates) due to variations in enzyme expression and activity. Research is needed to:

Identify the specific cytochrome P450 (CYP) enzymes or other metabolic enzymes responsible for this compound's biotransformation in various species.

Characterize the metabolic products (metabolites) formed from each enantiomer in different species.

Quantify the rates of metabolism for each enantiomer and their metabolites to understand their respective half-lives and clearance rates.

Investigate the impact of protein binding on metabolism. This compound's high protein binding may play a role in its rapid biotransformation by the liver vdoc.puboup.com.

Advanced analytical techniques for metabolite profiling: High-resolution mass spectrometry coupled with chromatography (e.g., LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial for identifying and quantifying trace metabolites and for elucidating their structures, especially for stereoisomers nih.gov. This will allow for a comprehensive mapping of the complex biotransformation pathways.

Methodological Refinements in this compound Analytical Science

Accurate and sensitive analytical methods are fundamental to all aspects of this compound research, from synthesis and purity assessment to pharmacokinetic and metabolism studies. Future directions in analytical science for this compound include:

Development of stereospecific assays: Given the significant differences in activity and metabolism between this compound enantiomers, highly sensitive and selective stereospecific analytical methods are crucial nursinganswers.netnih.gov.

Chiral chromatography: Advanced chiral stationary phases in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can achieve baseline separation of this compound enantiomers, allowing for their individual quantification in complex biological matrices acs.orgmdpi.comarchive.orgarchive.orggoogle.com. Further refinements could focus on developing more robust and cost-effective chiral columns and optimized mobile phases.

Capillary electrophoresis (CE) with chiral selectors: CE offers high separation efficiency and low sample consumption, making it a promising technique for enantiomeric separations.

Enhanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy: High-field NMR, particularly with the use of chiral shift reagents or in chiral solvents, can be employed for determining enantiomeric purity and for structural elucidation of this compound and its metabolites nih.govgoogle.com.

Mass Spectrometry (MS) coupled with chromatography: LC-MS/MS and GC-MS are indispensable for sensitive and selective detection and quantification of this compound and its metabolites in biological samples, even at very low concentrations. Future advancements could focus on improving sensitivity, reducing matrix effects, and developing novel fragmentation patterns for metabolite identification.

Miniaturization and automation: Integrating microfluidics and automation into analytical workflows can enable high-throughput analysis, reduce sample and reagent consumption, and improve reproducibility, particularly for preclinical studies requiring numerous samples.

Computational analytical chemistry: The integration of computational tools can aid in predicting chromatographic retention times, mass spectral fragmentation patterns, and NMR chemical shifts for novel this compound derivatives and their metabolites, facilitating their identification and characterization.

Table 2: Advanced Analytical Techniques for this compound Research

| Analytical Technique | Application in this compound Research | Key Advantages |

| Chiral Chromatography (HPLC, GC) | Enantiomeric separation and quantification | High resolution, quantitative analysis acs.orgmdpi.comarchive.orgarchive.orggoogle.com |

| Mass Spectrometry (LC-MS/MS, GC-MS) | Sensitive detection, quantification, metabolite identification | High sensitivity, specificity, structural information |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, enantiomeric purity determination | Detailed structural information, non-destructive nih.govgoogle.com |

| Capillary Electrophoresis (CE) | Enantiomeric separation, high efficiency | Low sample volume, high resolution |

Q & A

Q. What are the key pharmacological characteristics of thiohexital, and how do they compare to thiopental and methohexital?

this compound, a thiobarbiturate anesthetic, exhibits distinct physicochemical properties, including higher plasma protein binding (88% vs. 75–80% for thiopental and methohexital) and lipid solubility (partition coefficient of 85 in peanut oil vs. 89 for thiopental). These properties influence its rapid redistribution and metabolism in humans, resulting in shorter recovery times compared to thiopental (awakening within 2–20 minutes post-administration) . Its metabolic rate in humans averages 10–31 minutes, driven by hepatic extraction, which is faster than thiopental .

Q. What validated analytical methods exist for quantifying this compound in biological samples?

A spectrofluorometric method with 90% recovery is recommended for plasma and urine analysis. Key steps include:

- Acidification of samples (3N HCl) and extraction with 1.5% isoamyl alcohol in n-hexane.

- Fluorescence measurement at 308 nm (excitation) and 512 nm (emission).

- Validation parameters: Sensitivity down to 0.1–0.3 µg/mL, low blanks (0.1 µg reagent, 0.3 µg plasma) . Thin-layer chromatography (TLC) with Rf = 0.57 ± 0.05 in plasma confirms specificity (>95%) and distinguishes metabolites .

Q. How does this compound’s rapid metabolism impact its clinical utility?

this compound’s rapid hepatic biotransformation reduces post-anesthetic drowsiness. Plasma decay curves show a biphasic decline: an initial rapid redistribution phase (1–2.5 hours) followed by slower elimination. This contrasts with thiopental, where slow metabolism prolongs recovery .

Advanced Research Questions

Q. How do contradictions in adipose tissue uptake data between this compound and other barbiturates inform experimental design?

this compound’s adipose:plasma ratios (2.2–6.8) are lower than thiopental’s (3.8–12.2), attributed to its higher protein binding and lower free drug availability. To resolve discrepancies in uptake studies:

Q. What methodological challenges arise when analyzing this compound’s stereoisomers, and how can they be addressed?

this compound’s dl-isomer mixture complicates pharmacological profiling. Solutions include:

- Enantioselective synthesis (e.g., nickel/Lewis acid-catalyzed propargylic alkylation) to isolate isomers .

- Comparative TLC or HPLC to assess isomer-specific metabolism and side effects (e.g., motor twitching in 35–40% of subjects linked to specific isomers) .

- In vivo assays in animal models to correlate stereochemistry with therapeutic index (e.g., LD50 = 42.0 mg/kg in rats) .

Q. How can conflicting data on this compound’s clinical recovery times be reconciled through pharmacokinetic-pharmacodynamic (PK-PD) modeling?

Discrepancies in recovery times (e.g., 2–8 minutes vs. 5–20 minutes) may stem from variations in hepatic blood flow or enzyme activity. A PK-PD approach should:

- Integrate plasma decay curves with EEG-based anesthetic depth monitoring.

- Adjust for covariates like age, liver function, and concurrent medications (e.g., nitrous oxide) .

Methodological Recommendations

- Experimental Design: Use crossover studies in human subjects to compare this compound with reference barbiturates, controlling for covariates like body fat percentage and hepatic function .

- Data Analysis: Apply nonlinear mixed-effects modeling (NONMEM) to resolve inter-study variability in metabolic rates .

- Ethical Compliance: Adhere to guidelines for serial tissue biopsies and informed consent in pharmacokinetic trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。